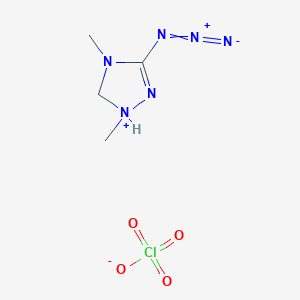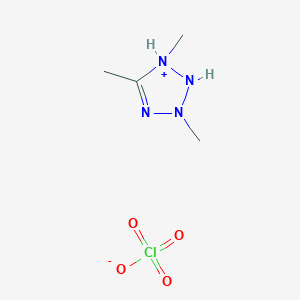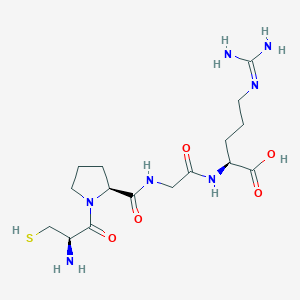
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a triazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate typically involves the reaction of 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium with sodium azide in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The production process would also incorporate purification steps to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of azides and other nitrogen-containing compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate involves the reactivity of the azido group. The azido group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Similar in structure but contains a hexafluorophosphate counterion instead of perchlorate.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains a tetrafluoroborate counterion and different substituents on the imidazolium ring.
Uniqueness
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is unique due to its specific combination of the azido group and the triazolium ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
828268-58-2 |
|---|---|
Molekularformel |
C4H9ClN6O4 |
Molekulargewicht |
240.60 g/mol |
IUPAC-Name |
3-azido-1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;perchlorate |
InChI |
InChI=1S/C4H8N6.ClHO4/c1-9-3-10(2)7-4(9)6-8-5;2-1(3,4)5/h3H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
JKZKZVAVPNXNFE-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CN(C(=N1)N=[N+]=[N-])C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)


![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)







![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

